

# Spectroscopic Characterization of Octahydro-1H-pyrido[1,2-a]pyrazine: A Technical Guide

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## Compound of Interest

Compound Name: Octahydro-1h-pyrido[1,2-a]pyrazine

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## Introduction

**Octahydro-1H-pyrido[1,2-a]pyrazine** is a saturated bicyclic diamine that serves as a core scaffold in a variety of pharmacologically active compounds. Its rigid, three-dimensional structure is of significant interest in medicinal chemistry, particularly in the design of ligands for G-protein coupled receptors, such as opioid receptors.[1][2] A thorough understanding of its spectroscopic properties is fundamental for the synthesis, identification, and structural elucidation of its derivatives. This guide provides a comprehensive overview of the spectroscopic characterization of the **octahydro-1H-pyrido[1,2-a]pyrazine** core, drawing upon data from the parent compound and its analogues.

While comprehensive spectroscopic data for the unsubstituted **Octahydro-1H-pyrido[1,2-a]pyrazine** is not extensively detailed in publicly available literature, analysis of its derivatives and related structures provides a clear blueprint for its characterization.[3] This document will present available data for analogous compounds to offer valuable insights for researchers.

## Molecular Structure and Properties

- Molecular Formula:  $C_8H_{16}N_2$  [4][5]
- Molecular Weight: 140.23 g/mol [5][6]

- CAS Number: 4430-75-5[4][6][7]

## Spectroscopic Data of Analogous and Derivative Compounds

The following tables summarize spectroscopic data for derivatives and structurally similar compounds to provide expected spectral features for the **octahydro-1H-pyrido[1,2-a]pyrazine** scaffold.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **octahydro-1H-pyrido[1,2-a]pyrazine** and its derivatives,  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1:  $^1\text{H}$  NMR Spectral Data of Octahydro-2H-pyrazino[1,2-a]pyrazine Analogs

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
(Octahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methanol	$\text{D}_2\text{O}$	4.28 (s, 2H), 3.13 – 3.02 (m, 8H), 2.72 – 2.62 (m, 4H)[8]
2,8-Dibenzyl-9a-(formyl)octahydro-2H-pyrazino[1,2-a]pyrazine	$\text{CDCl}_3$	9.69 (s, 1H), 7.32 – 7.23 (m, 10H), 3.57 – 3.47 (m, 4H), 3.34 (d, $J = 13.3$ Hz, 2H), 2.86 (d, $J = 11.2$ Hz, 4H), 2.69 (ddd, $J = 11.7, 3.7, 2.0$ Hz, 2H), 2.36 (td, $J = 11.4, 3.6$ Hz, 2H), 1.88 (d, $J = 11.1$ Hz, 2H)[8]

Table 2:  $^{13}\text{C}$  NMR Spectral Data of Octahydro-2H-pyrazino[1,2-a]pyrazine Analogs

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
(Octahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methanol	D <sub>2</sub> O	55.8 (C), 55.1 (CH <sub>2</sub> ), 48.1 (CH <sub>2</sub> ), 47.7 (CH <sub>2</sub> ), 43.5 (CH <sub>2</sub> ) [8]
2,8-Dibenzyl-9a-(formyl)octahydro-2H-pyrazino[1,2-a]pyrazine	CDCl <sub>3</sub>	204.5 (CH), 138.0 (C), 128.8 (CH), 128.4 (CH), 127.3 (CH), 65.3 (C), 62.9 (CH <sub>2</sub> ), 56.8 (CH <sub>2</sub> ), 53.4 (CH <sub>2</sub> ), 49.0 (CH <sub>2</sub> ) [8]

Note: Specific chemical shift values for (R)-Octahydro-pyrido[1,2-A]pyrazine are not detailed in available documentation but are stated to be consistent with the proposed structure.[3]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data of an Octahydro-2H-pyrazino[1,2-a]pyrazine Analog

Compound	Ionization Method	m/z
(Octahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methanol	HRMS (ESI+)	172.1446 ([M+H] <sup>+</sup> )[8]

The molecular weight of **Octahydro-1H-pyrido[1,2-a]pyrazine** is 140.23 g/mol, which would correspond to the molecular ion peak in its mass spectrum.[4][5]

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **octahydro-1H-pyrido[1,2-a]pyrazine** is expected to show characteristic absorptions for C-H and C-N bonds. An examination of the IR spectra of deuterated derivatives of the octahydro-2H-pyrido[1,2-a]pyrazine system has been used to evaluate the contributions of C-H bonds alpha to nitrogen to Bohlmann bands.[9]

Table 4: Predicted Significant IR Absorption Bands for **Octahydro-1H-pyrido[1,2-a]pyrazine**

Functional Group	Wavenumber (cm <sup>-1</sup> )
C-H stretch (alkane)	2850-2960
C-N stretch (amine)	1000-1250
N-H bend (secondary amine, if present)	1550-1650

## Experimental Protocols

Detailed experimental protocols for the spectroscopic characterization of **octahydro-1H-pyrido[1,2-a]pyrazine** and its derivatives are crucial for obtaining high-quality, reproducible data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, DMSO-d<sub>6</sub>). The choice of solvent depends on the solubility of the analyte.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[\[8\]](#)[\[10\]](#)
- **Data Acquisition:** Record <sup>1</sup>H and <sup>13</sup>C NMR spectra. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.
- **Data Analysis:** Process the raw data (Fourier transformation, phasing, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

## Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

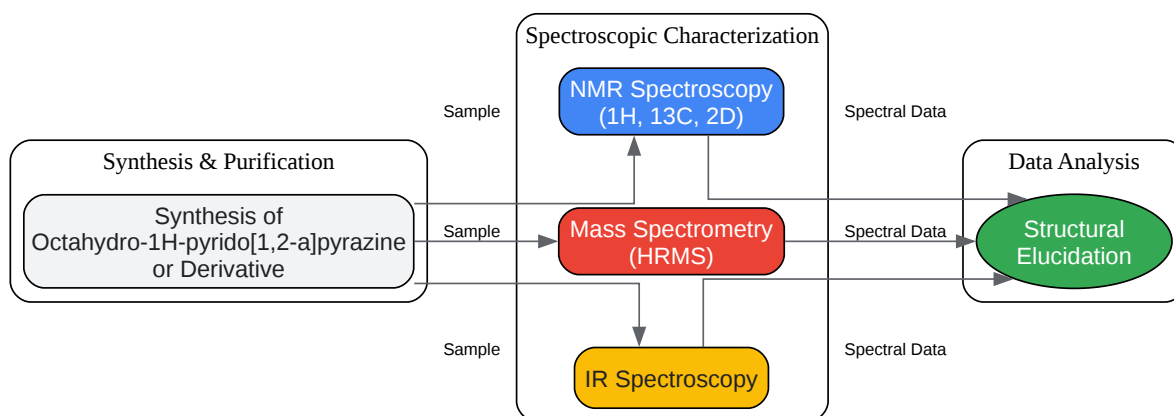
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). High-resolution mass spectrometry (HRMS) is often employed for accurate mass measurements.[8]
- Data Acquisition: Acquire the mass spectrum over a suitable mass range.
- Data Analysis: Identify the molecular ion peak ( $[M]^+$ ,  $[M+H]^+$ , etc.) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat (for liquids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
  - KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[3]
  - Attenuated Total Reflectance (ATR): Place the sample directly onto the ATR crystal.[3]
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.[3]
- Data Acquisition: Typically, scan the sample in the range of  $4000\text{--}400\text{ cm}^{-1}$ . [3]
- Data Analysis: Correlate the absorption bands (peaks) in the spectrum with the vibrational frequencies of specific functional groups.

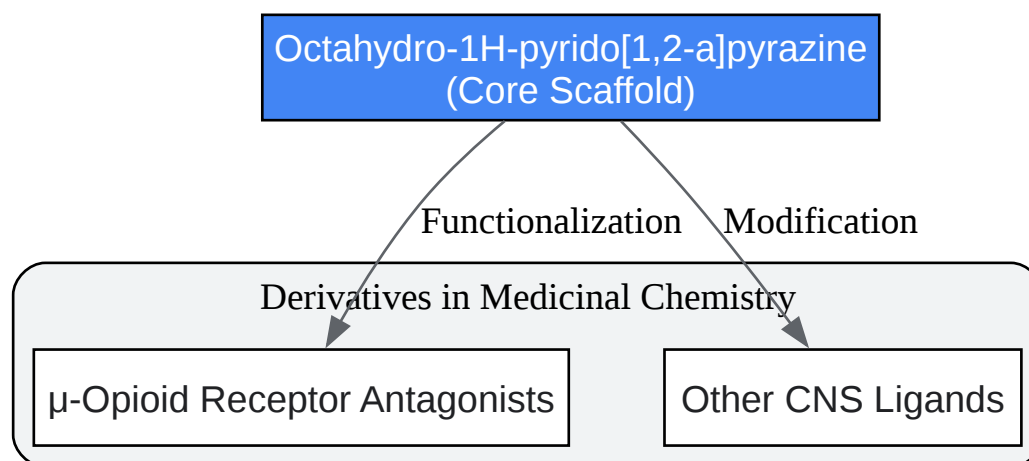
## Visualizations

The following diagrams illustrate key concepts related to the characterization and application of the **octahydro-1H-pyrido[1,2-a]pyrazine** scaffold.



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Caption: General workflow for the spectroscopic characterization of chemical compounds.



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Caption: Structural relationship of the core scaffold to its derivatives.

## Conclusion

The spectroscopic characterization of **octahydro-1H-pyrido[1,2-a]pyrazine** is essential for its application in drug discovery and development. While detailed spectral data for the parent compound is sparse in the literature, a comprehensive analysis of its derivatives and related heterocyclic systems provides a robust framework for its identification and structural elucidation. By employing a combination of NMR, MS, and IR spectroscopy, researchers can confidently characterize this important chemical scaffold and its analogs. The methodologies and comparative data presented in this guide serve as a valuable resource for scientists working in this field.

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- To cite this document: BenchChem. [Spectroscopic Characterization of Octahydro-1H-pyrido[1,2-a]pyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1305804#spectroscopic-characterization-of-octahydro-1h-pyrido-1-2-a-pyrazine>]

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